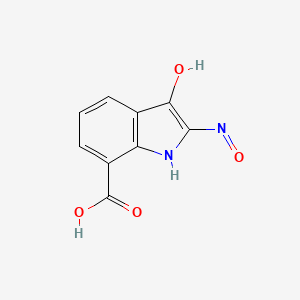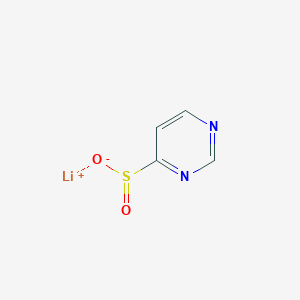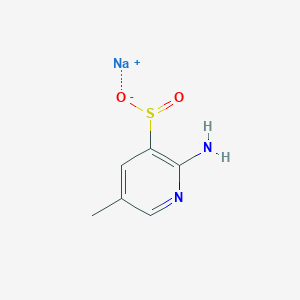![molecular formula C6H5IN4 B13118746 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. This compound is characterized by the presence of an iodine atom at the fourth position and a methyl group at the first position of the pyrazolo[3,4-d]pyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the iodination of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, 4-thio-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and 4-alkoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Oxidation Products: Various oxidized derivatives of the pyrazolo[3,4-d]pyrimidine ring.
Reduction Products: Deiodinated or reduced forms of the original compound.
Scientific Research Applications
Chemistry: 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is largely dependent on its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
- 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Thio-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Alkoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its analogs. The iodine atom can be easily substituted, making this compound a versatile intermediate in synthetic chemistry. Additionally, its potential as a kinase inhibitor sets it apart from other similar compounds, which may have different biological activities.
Properties
IUPAC Name |
4-iodo-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOHAQIODYNUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)

![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
